N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14FN5O2S and its molecular weight is 395.41. The purity is usually 95%.
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Biological Activity
N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H14FN5O2S with a molecular weight of approximately 395.4 g/mol. The structure includes a fluorinated aromatic ring, isothiazole, and pyrimidine moieties, which are associated with various pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C19H14FN5O2S |
Molecular Weight | 395.4 g/mol |
CAS Number | 1251566-01-4 |
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific enzymatic pathways linked to cellular proliferation and signaling. Compounds within this structural class often target kinase enzymes, which play critical roles in cancer progression and inflammatory responses .
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which is implicated in the production of interleukin (IL)-17 .
- Kinase Inhibition : The structure suggests potential inhibitory activity against various kinases, which are crucial for numerous cellular processes including metabolism and cell signaling .
Research Findings
Research has identified several key findings related to the biological activity of this compound:
- Selectivity and Potency : Compounds structurally similar to this compound have demonstrated high selectivity for their targets, making them suitable candidates for therapeutic development .
- In Vitro Studies : In vitro assays have shown that the compound can effectively inhibit cellular pathways associated with inflammation and cancer proliferation. For instance, studies on related pyrimidine derivatives have highlighted their antitumor properties .
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Pyrimidine Derivatives : Research indicated that pyrimidine-based compounds exhibited significant antitumor activity in various cancer cell lines, suggesting a potential application for this compound in oncology .
- Inflammatory Disease Models : In models of inflammatory diseases such as rheumatoid arthritis, compounds with similar structures have been shown to reduce markers of inflammation significantly .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c1-11-2-3-13(8-14(11)20)23-15(26)9-25-10-22-17-16(12-4-6-21-7-5-12)24-28-18(17)19(25)27/h2-8,10H,9H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHHXHQKNCFDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.